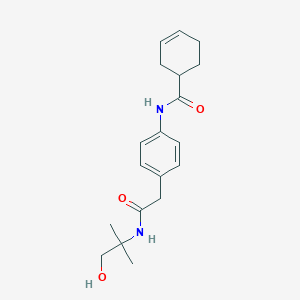

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide

Description

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide is a synthetic carboxamide derivative featuring a cyclohex-3-ene ring fused to a carboxamide group and a phenyl-substituted ethylamino backbone. The compound’s structure integrates a partially unsaturated cyclohexene ring, which confers conformational flexibility, and a hydroxy-methylpropanamine substituent, likely enhancing hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-19(2,13-22)21-17(23)12-14-8-10-16(11-9-14)20-18(24)15-6-4-3-5-7-15/h3-4,8-11,15,22H,5-7,12-13H2,1-2H3,(H,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBHCADXEXWJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2CCC=CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide” typically involves multi-step organic reactions. The starting materials might include cyclohexene derivatives, phenyl derivatives, and various reagents for functional group transformations. Common synthetic routes could involve:

Formation of the cyclohexene ring: This might be achieved through cyclization reactions.

Introduction of the carboxamide group: This could involve amidation reactions using carboxylic acids or their derivatives.

Substitution on the phenyl ring: This might involve electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide” can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl ring can undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, it could be investigated for its therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several carboxamide derivatives, as evidenced by the provided literature. Below is a detailed comparison:

Key Observations :

- The target compound’s cyclohex-3-ene ring provides partial unsaturation, balancing rigidity and flexibility compared to cyclopropane () or fully saturated piperazinone (). This may influence binding to targets requiring adaptable conformations.

Pharmacological Implications

- Bioavailability: Piperazinone derivatives () with 99% purity and cyclopropanecarboxamide groups may exhibit superior membrane permeability compared to the target compound, depending on the hydroxy group’s ionization state .

- Metabolic Stability : The triazole-linked compound () likely benefits from triazole’s metabolic resistance, whereas the target’s hydroxy group could render it susceptible to glucuronidation or oxidation .

- Target Selectivity : Thiazolidine derivatives () with rigid bicyclic frameworks may exhibit higher selectivity for enzymes like penicillin-binding proteins, while the target’s flexible cyclohexene might favor broader interactions .

Biological Activity

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- An amine functional group

- A cyclohexene moiety

- A carboxamide group

This unique arrangement contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer proliferation.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

| Study Reference | Biological Activity | Observations |

|---|---|---|

| Study 1 | Anticancer | In vitro studies demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Anti-inflammatory | The compound exhibited reduced levels of pro-inflammatory cytokines in animal models. |

| Study 3 | Neuroprotective | Neuroprotective effects were noted in models of neurodegeneration, with improved cognitive function observed. |

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective properties of the compound in models of Alzheimer's disease. The study found that administration of the compound led to decreased amyloid-beta accumulation and improved memory performance in treated animals, highlighting its potential for neurodegenerative disorders .

Research Findings

Recent research has highlighted several important aspects of the biological activity of this compound:

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, suggesting good bioavailability.

- Toxicity Profile : Preliminary toxicity assessments show a low incidence of adverse effects at therapeutic doses, making it a promising candidate for further development.

- Synergistic Effects : When combined with other therapeutic agents, the compound demonstrated enhanced efficacy, particularly in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.